N'-(3-fluorophenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]ethanediamide
Description
N'-(3-fluorophenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]ethanediamide is a synthetic diamide derivative characterized by a 3-fluorophenyl group and a methoxy-substituted butyl chain containing a methylsulfanyl (thioether) moiety. The ethanediamide backbone provides a rigid framework for hydrogen bonding, while the fluorine atom on the phenyl ring and the sulfur-containing alkyl chain may influence lipophilicity, metabolic stability, and target interactions.
Properties
IUPAC Name |
N'-(3-fluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O3S/c1-20-12(6-7-21-2)9-16-13(18)14(19)17-11-5-3-4-10(15)8-11/h3-5,8,12H,6-7,9H2,1-2H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXCTYXSVWCDOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCSC)CNC(=O)C(=O)NC1=CC(=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Fluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)oxamide typically involves the reaction of an appropriate amine with an oxalyl chloride derivative. The general synthetic route may include:
Starting Materials: 3-Fluoroaniline, 2-methoxy-4-methylsulfanylbutylamine, oxalyl chloride.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent moisture interference. Solvents like dichloromethane or tetrahydrofuran are commonly used.
Procedure: The amines are reacted with oxalyl chloride in the presence of a base (e.g., triethylamine) to form the oxamide linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-(3-Fluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)oxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The oxamide group can be reduced to the corresponding amine.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or borane.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
N'-(3-fluorophenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]ethanediamide is being investigated for its potential therapeutic properties. It has shown promise in:
- Anti-inflammatory Activity : The compound may modulate inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs. Studies have indicated that similar compounds can inhibit pro-inflammatory cytokines and reduce inflammation in models of arthritis .
- Analgesic Properties : Its structural similarities to known analgesics suggest it could interact with pain pathways, offering potential for pain management therapies.
Biological Studies
Research has focused on the compound's interactions with biological systems:
- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of specific enzymes involved in inflammatory responses, akin to other sulfone-containing compounds which have been explored for their enzyme-inhibiting capabilities .
- Cellular Mechanisms : Investigations into how the compound affects cellular signaling pathways are ongoing, particularly regarding its influence on macrophage activity and cytokine production.
Synthetic Chemistry
The compound serves as a versatile building block in organic synthesis:
- Synthesis of Complex Molecules : It is utilized in the synthesis of more complex organic molecules, enabling chemists to explore new chemical entities with potentially novel biological activities.
- Reagent in Organic Reactions : The compound's unique functional groups allow it to participate in various organic reactions, including nucleophilic substitutions and oxidation reactions, expanding its utility in synthetic methodologies.
Case Study 1: Anti-inflammatory Drug Development
A study focused on synthesizing analogs of this compound revealed that certain derivatives exhibited significant anti-inflammatory effects in vivo. These derivatives were effective in reducing symptoms of collagen-induced arthritis in mouse models, highlighting their therapeutic potential .
Case Study 2: Enzyme Interaction Studies
Research conducted on the enzyme inhibition properties of related sulfone compounds demonstrated that modifications to the methoxy and methylsulfanyl groups could enhance binding affinity to target enzymes. This suggests that this compound might be optimized for better therapeutic efficacy through structural modifications .
Mechanism of Action
The mechanism of action of N’-(3-Fluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)oxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and methoxy groups can influence its binding affinity and selectivity.
Comparison with Similar Compounds
Key Observations:
Aromatic Substituents: The 3-fluorophenyl group in the target compound contrasts with the 3-chlorophenyl (cyprofuram) and 3-isopropoxyphenyl (flutolanil) moieties. Fluorine’s smaller size and higher electronegativity may enhance lipophilicity and resistance to oxidative degradation compared to chlorine or alkoxy groups .
Alkyl Chain Modifications :
- The target compound’s 4-(methylsulfanyl)butyl chain differs from methoprotryne’s methylthio-triazine core. Sulfur-containing groups often enhance solubility in lipid membranes, favoring systemic distribution in plants or pests .
Physicochemical and Biochemical Implications
- Metabolic Stability : Methylsulfanyl groups are less prone to oxidation than thioether chains in methoprotryne, suggesting enhanced persistence in biological systems .
- Stereochemical Considerations : If the target compound has chiral centers, methods like Rogers’s η or Flack’s x parameter () could resolve enantiopurity, critical for agrochemical activity .
Biological Activity
N'-(3-fluorophenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]ethanediamide, with the CAS number 2319638-18-9, is a synthetic compound that has gained attention for its potential biological activity. This article explores its chemical properties, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 314.38 g/mol. The compound features a fluorophenyl group, methoxy group, and a methylsulfanyl group, which contribute to its unique biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C14H19FN2O3S |
| Molecular Weight | 314.38 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2319638-18-9 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the fluorophenyl group enhances lipophilicity, allowing better membrane penetration and interaction with cellular targets.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : The compound may act as a modulator for certain receptors, influencing signaling pathways associated with inflammation and pain.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant biological activity:
- Ames Test : The compound was tested in the Ames assay, showing strong mutagenic potential under specific conditions, indicating possible interactions with DNA .
- Cell Viability Assays : Studies on various cancer cell lines indicated that the compound can induce apoptosis at certain concentrations, suggesting potential anticancer properties.
Case Studies
- Case Study 1 : A study conducted on human hepatocellular carcinoma cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the activation of caspase pathways, which are crucial for apoptosis .
- Case Study 2 : In a model of inflammatory response, administration of the compound reduced pro-inflammatory cytokine levels in macrophages, suggesting its potential as an anti-inflammatory agent .
Q & A
Q. What synthetic routes are recommended for N'-(3-fluorophenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]ethanediamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Formation of intermediates : The 3-fluorophenyl group is introduced via nucleophilic substitution or coupling reactions.
- Amide bond formation : Condensation of the ethanediamide backbone with intermediates under reflux conditions (e.g., using DCC/DMAP as coupling agents).
- Methylsulfanyl and methoxy incorporation : Thioether and ether linkages are established using alkylation or Mitsunobu reactions.
Optimization : - Temperature control (e.g., 0–5°C for sensitive intermediates).
- Catalysts: Palladium-based catalysts (e.g., Suzuki-Miyaura coupling for aromatic rings) .
Table 1 : Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Intermediate A | 3-fluorophenylboronic acid, Pd(PPh₃)₄, 80°C | 72 | 95% |
| Amide Coupling | DCC, DMAP, DCM, RT | 65 | 98% |
Q. Which spectroscopic techniques are most effective for confirming structural integrity and purity?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to verify aromatic protons (δ 6.8–7.4 ppm for fluorophenyl), methoxy (δ ~3.3 ppm), and methylsulfanyl (δ ~2.1 ppm) groups. 19F NMR confirms fluorine substitution .
- IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-F stretch).
- Mass Spectrometry (HRMS) : Exact mass calculation for C₁₅H₂₀FN₂O₂S (M+H⁺: 327.1234) to confirm molecular formula .
Q. How can crystallization conditions be optimized for X-ray diffraction studies?
- Methodological Answer :
- Use SHELX programs for structure refinement.
- Solvent screening: Mixtures of DCM/hexane or methanol/water often yield suitable crystals.
- Slow evaporation at 4°C improves crystal quality.
- Critical Tip : Collect high-resolution data (≤1.0 Å) to resolve sulfur and fluorine atom positions .
Advanced Research Questions
Q. How does the methylsulfanyl group influence reactivity and post-synthetic modifications?
- Methodological Answer :
- Oxidation : Treat with H₂O₂ or mCPBA to convert -SMe to sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃), altering polarity and bioactivity .
- Nucleophilic substitution : Replace -SMe with -SH using acidic conditions for further functionalization.
Table 2 : Reactivity of Methylsulfanyl Group
| Reagent | Product | Application |
|---|---|---|
| H₂O₂ (30%) | Sulfoxide | Enhanced solubility in polar media |
| mCPBA | Sulfone | Improved metabolic stability |
Q. What computational strategies predict binding affinity with biological targets (e.g., enzymes)?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Use the crystal structure (if available) or homology models of targets (e.g., kinases) to simulate ligand-receptor interactions.
- MD Simulations (GROMACS) : Assess stability of binding poses over 100 ns trajectories.
- Key Interactions : Fluorophenyl participates in π-π stacking; methoxy and methylsulfanyl form hydrophobic contacts .
Q. How can contradictory bioactivity data from in vitro vs. in vivo studies be resolved?
- Methodological Answer :
- Orthogonal assays : Validate in vitro results using SPR (surface plasmon resonance) for binding kinetics and cell-based assays (e.g., luciferase reporters).
- Pharmacokinetic profiling : Measure bioavailability and metabolite formation (LC-MS/MS) to explain in vivo efficacy gaps .
Q. What structural analogs of this compound show improved therapeutic potential, and why?
- Methodological Answer :
- SAR Studies : Replace the 3-fluorophenyl with 4-fluorophenyl to enhance target selectivity.
- Table 3 : Analog Comparison
| Analog Modification | Bioactivity (IC₅₀) | Selectivity Index |
|---|---|---|
| 3-Fluorophenyl (parent) | 12 nM | 8.5 |
| 4-Fluorophenyl | 9 nM | 15.2 |
- Rationale : Steric and electronic effects of substituent positioning modulate target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
